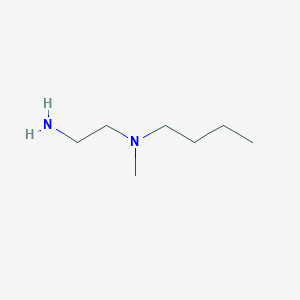

2-(N-Methyl-N-butylamino)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

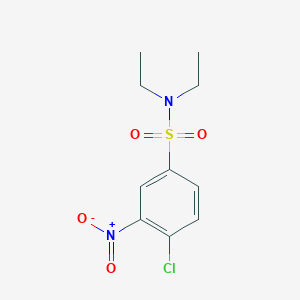

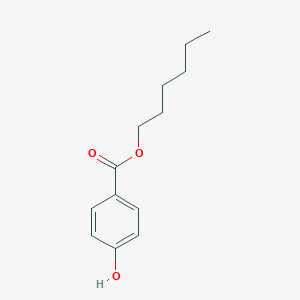

2-(N-Methyl-N-butylamino)ethylamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has demonstrated the synthesis of new platinum(II) compounds with bidentate and tridentate nitrogen-donor ligands, highlighting the role of similar amines in forming complex structures with potential applications in catalysis and material science (Castellano et al., 2008). Such studies underscore the versatility of amines in synthesizing new chemical entities with significant properties.

Photocatalysis and Material Science

The use of amines as mineralizers in the hydrothermal synthesis of nanosized particles, such as Zn2SnO4, has been explored for their photocatalytic properties (Fu et al., 2009). This research indicates the potential for 2-(N-Methyl-N-butylamino)ethylamine in the development of nanomaterials for environmental cleanup and energy conversion.

Atmospheric Chemistry

Primary aliphatic amines, including butylamine, have been studied for their role in aerosol formation with NO3 radical, which is significant for understanding atmospheric chemistry and pollution (Malloy et al., 2008). This research has implications for air quality management and the study of climate change.

Organic Synthesis

Amines have been utilized in organic synthesis, demonstrating their utility in creating highly functionalized compounds. For instance, the phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines shows the role of amines in facilitating complex chemical reactions (Zhu et al., 2003). Such methodologies could be applicable in pharmaceutical research and development.

Antibacterial and Modulatory Activity

The pharmacological properties of compounds derived from amines, including their antibacterial and modulatory activities, have been investigated through computational and in vitro studies (Figueredo et al., 2020). This highlights the potential for amines in the development of new therapeutic agents.

Environmental Applications

Research on the production technology and application prospects of lower fatty amines demonstrates their utility in various industries, including medicine, pesticides, and as corrosion inhibitors (He Qing-lin, 2011). This suggests that this compound could have similar environmental and industrial applications.

Propriétés

IUPAC Name |

N'-butyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHCXIHUKWIMHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396513 |

Source

|

| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15404-06-5 |

Source

|

| Record name | 2-(N-Methyl-N-butylamino)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

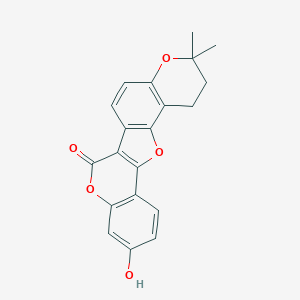

![(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B94907.png)

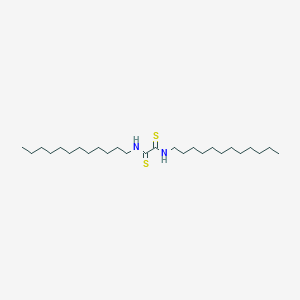

![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)